

# Strategies to mitigate Maribavir-induced dysgeusia in study participants

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## Compound of Interest

Compound Name: Maribavir

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## Technical Support Center: Maribavir-Induced Dysgeusia

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate **Maribavir**-induced dysgeusia in study participants.

### Frequently Asked Questions (FAQs)

Q1: What is the incidence of dysgeusia observed in clinical trials with **Maribavir**?

A1: Dysgeusia, often described as a metallic or bitter taste, is a common treatment-emergent adverse event (TEAE) associated with **Maribavir**.<sup>[1][2]</sup> In the Phase 3 SOLSTICE trial, 46.2% of patients receiving **Maribavir** reported dysgeusia.<sup>[3][4]</sup> Similarly, in a Phase 2 dose-ranging study, dysgeusia was the most frequent TEAE, occurring in 65% of patients.<sup>[5]</sup>

Q2: What is the typical severity and duration of **Maribavir**-induced dysgeusia?

A2: Generally, **Maribavir**-induced dysgeusia is reported as mild to moderate in severity.<sup>[3]</sup> In the SOLSTICE trial, it rarely led to treatment discontinuation (0.9% of patients).<sup>[2][4]</sup> For many patients, the taste disturbance resolves either while on treatment or shortly after discontinuation.<sup>[2]</sup> In one study, 37% of patients who experienced dysgeusia had resolution

while still on treatment, with a median duration of 43 days.[6] For those whose dysgeusia resolved after stopping the medication, the median time to resolution was about 7 days.[2]

Q3: What is the proposed mechanism for **Maribavir**-induced dysgeusia?

A3: The exact mechanism by which **Maribavir** causes dysgeusia is not fully understood. However, it is known that many drugs can induce taste disorders by interacting with taste receptors or altering signaling pathways.[7] **Maribavir** is an oral benzimidazole riboside, and it or its metabolites may be secreted into the saliva, where they can interact with taste receptor cells.[1][8] One hypothesis is the interaction with bitter taste receptors (TAS2Rs) or other taste signaling components.[6][9] Some drugs are also known to activate TRPV1 receptors, which can contribute to a metallic taste sensation.[10]

Q4: Does the occurrence of dysgeusia with **Maribavir** correlate with treatment efficacy?

A4: Interestingly, post-hoc analyses of the SOLSTICE trial indicated that a higher proportion of patients treated with **Maribavir** who experienced dysgeusia achieved CMV clearance at Week 8 compared to those who did not.[3] In patients receiving **Maribavir**, confirmed CMV viremia clearance at Week 8 was 66.7% in those with dysgeusia versus 46.5% in those without.[3]

Q5: What are the potential consequences of unmanaged dysgeusia in a clinical trial setting?

A5: Unmanaged dysgeusia can negatively impact a study participant's quality of life, potentially leading to reduced appetite, weight loss, and malnutrition.[1][11] These consequences can be particularly detrimental to transplant recipients who are already in a compromised health state. [1] Severe taste alterations may also affect adherence to the investigational product.

## Troubleshooting Guides

### Issue 1: A study participant reports a persistent and bothersome metallic or bitter taste.

Initial Assessment:

- Characterize the Dysgeusia: Use a validated scale such as the Chemotherapy-Induced Taste Alteration Scale (CiTAS) to quantify the nature and severity of the taste alteration.[12]

- Oral Health Evaluation: Conduct a thorough examination of the oral cavity to rule out other potential causes of taste disturbance, such as infections or poor oral hygiene.[10]
- Review Concomitant Medications: Analyze the participant's medication list for other drugs known to cause dysgeusia, as polypharmacy can increase the risk of taste disturbances.[1]

#### Mitigation Strategies:

- Dietary Modifications:
  - Advise the use of plastic utensils instead of metal ones to reduce metallic taste.[10]
  - Encourage experimentation with different food temperatures (e.g., cold or frozen foods may be better tolerated).[9]
  - Suggest adding strong spices, herbs, or acidic flavors like lemon juice to enhance food taste.[9][10]
- Oral Hygiene and Care:
  - Recommend frequent brushing and flossing.[9]
  - Suggest rinsing the mouth with a salt and baking soda solution before meals.[9]
  - Encourage staying well-hydrated to help dilute the concentration of the drug in the saliva.[10]
- Symptomatic Relief:
  - Sucking on sugar-free candies or mints before meals can stimulate saliva production and may help mask the unpleasant taste.[9][10]

## Issue 2: A study participant is experiencing decreased appetite and weight loss potentially linked to dysgeusia.

#### Intervention Protocol:

- **Nutritional Consultation:** Refer the participant to a registered dietitian for a comprehensive nutritional assessment and personalized dietary counseling.
- **Monitor Body Weight:** Implement more frequent monitoring of the participant's body weight and nutritional status.
- **Consider Flavor Enhancers:** Explore the use of commercially available flavor enhancers.
- **Evaluate for Dose Adjustment:** If the dysgeusia is severe and significantly impacting the participant's health, and if the clinical trial protocol allows, consider a discussion with the medical monitor regarding a potential dose reduction.<sup>[9]</sup>

## Data Presentation

Table 1: Incidence and Characteristics of Dysgeusia in **Maribavir** Clinical Trials

Clinical Trial	Treatment Arm	Incidence of Dysgeusia (%)	Severity	Discontinuation due to Dysgeusia (%)
SOLSTICE (Phase 3)	Maribavir	46.2	Generally mild/moderate	0.9
Investigator-Assigned Therapy	3.4	Not specified	0	
Phase 2 Dose-Ranging	Maribavir (all doses)	65	Tolerable in most patients	0.8 (1 patient)

Data compiled from multiple sources.<sup>[2][3][4][5]</sup>

## Experimental Protocols

### Protocol 1: Assessment of Dysgeusia Using the Taste Strip Test

This protocol is adapted from validated methods for clinical assessment of gustatory function and can be implemented to quantify taste alterations.<sup>[4][13]</sup>

Objective: To quantitatively assess the four basic taste perceptions (sweet, sour, salty, bitter) in study participants.

Materials:

- Standardized taste strips (e.g., "Taste Strips" from Burghart Messtechnik) impregnated with different concentrations of sucrose (sweet), citric acid (sour), sodium chloride (salty), and quinine hydrochloride (bitter).<sup>[13]</sup>
- Distilled water for rinsing.
- Spit cups.
- Data recording sheets.

Procedure:

- Participant Preparation: The participant should refrain from eating, drinking (except water), or smoking for at least one hour before the test.
- Instructions: Explain the procedure to the participant. They will be placing a taste strip on their tongue and will be asked to identify the taste from a list of options (sweet, sour, salty, bitter, or no taste).
- Administration:
  - The participant rinses their mouth with distilled water.
  - Place a taste strip on the middle of the protruded tongue.
  - The participant closes their mouth and moves the tongue to dissolve the strip.
  - The participant then points to the perceived taste quality on a chart.

- **Testing Sequence:** Present the strips in a pseudo-randomized order, ensuring that the same taste quality is not presented consecutively. Include blank strips (without tastants) as controls.
- **Scoring:** A total score can be calculated based on the number of correctly identified tastes. A lower score would indicate a higher degree of taste impairment.

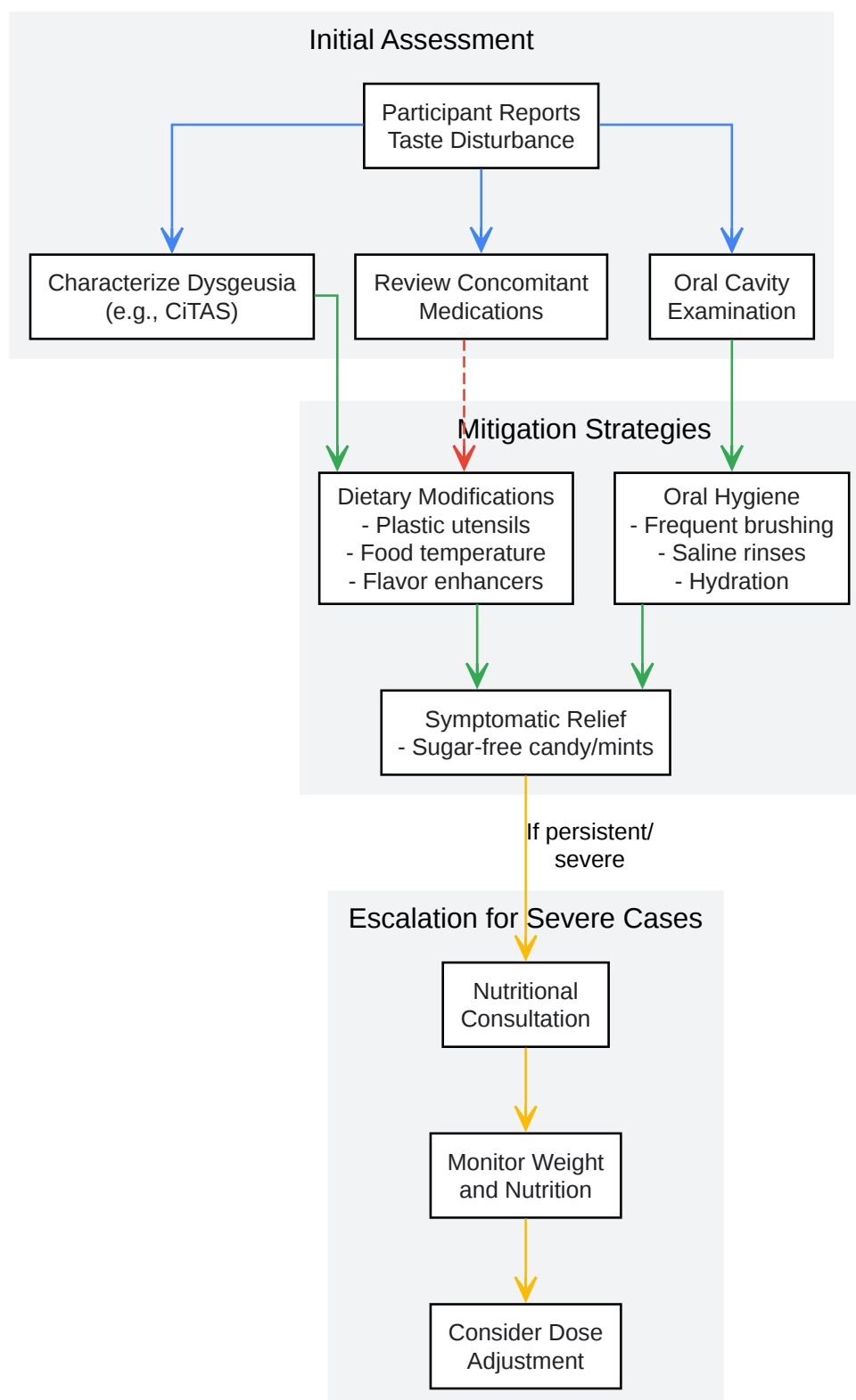
## Protocol 2: Subjective Evaluation of Dysgeusia using the Chemotherapy-Induced Taste Alteration Scale (CiTAS)

**Objective:** To capture the participant's subjective experience of taste alterations.[\[12\]](#)[\[14\]](#)

**Methodology:**

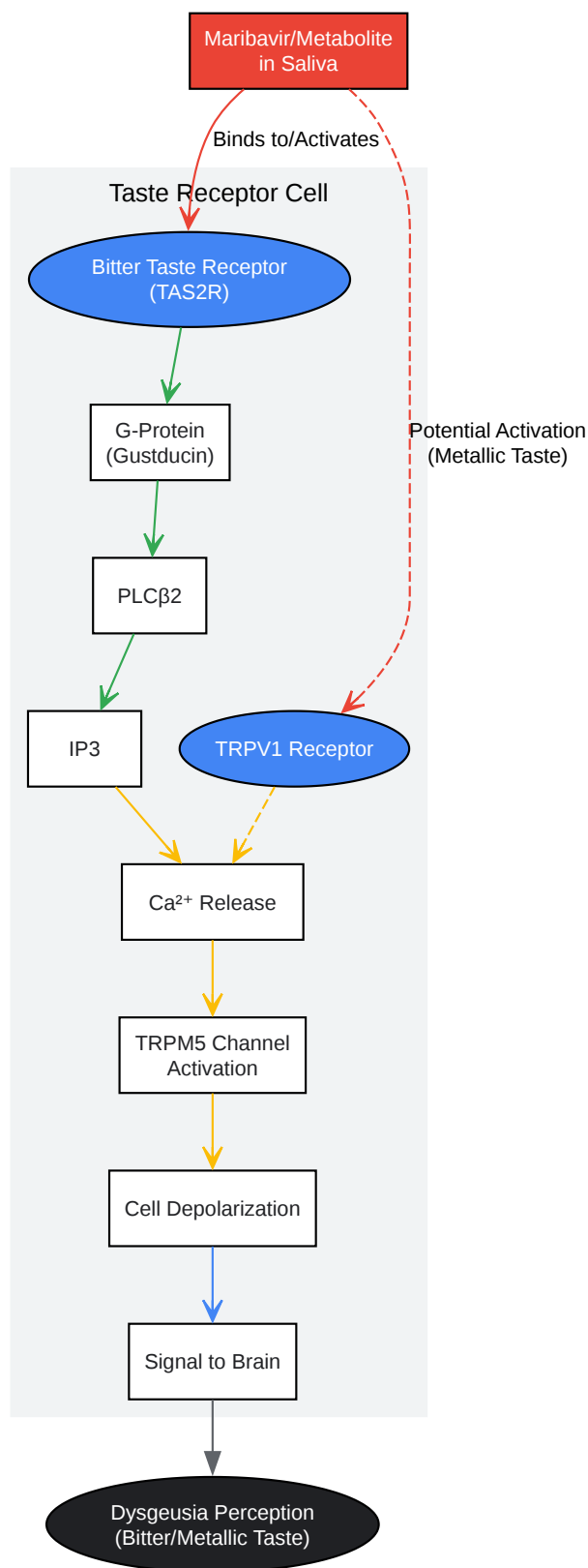
- **Instrument:** The CiTAS is a self-administered questionnaire consisting of 18 items that assess various aspects of taste alteration, including decline in basic tastes, discomfort, phantogeusia (phantom tastes), and parageusia (taste distortion).[\[12\]](#)
- **Administration:** The questionnaire should be administered at baseline and at specified follow-up visits throughout the study.
- **Scoring:** Items are rated on a Likert-type scale. The scores from the different dimensions can be analyzed to provide a comprehensive picture of the participant's taste-related issues.

## Mandatory Visualization



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Caption: Workflow for the assessment and management of **Maribavir**-induced dysgeusia.



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Caption: Hypothetical signaling pathway for **Maribavir**-induced dysgeusia.



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